molecular formula C8H11NO2 B12862174 Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate

Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12862174
M. Wt: 153.18 g/mol
InChI Key: VGBPQNZYRXHODP-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxylate ester group at position 3. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenating agents, sulfonyl chlorides, and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The aromatic pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 5 enhances its stability and reactivity compared to other pyrrole derivatives. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 1,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-9(6)2)8(10)11-3/h4-5H,1-3H3

InChI Key

VGBPQNZYRXHODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C(=O)OC

Origin of Product

United States

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